molecular formula C13H14N2O3 B2947145 3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione CAS No. 21092-34-2

3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione

Cat. No.: B2947145
CAS No.: 21092-34-2
M. Wt: 246.266
InChI Key: HIDOVHATUMQEJQ-UHFFFAOYSA-N
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Description

3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione is a heterocyclic compound that features a quinazoline core structure substituted with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with tetrahydrofuran-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione is unique due to the combination of the quinazoline core and the tetrahydrofuran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDOVHATUMQEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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